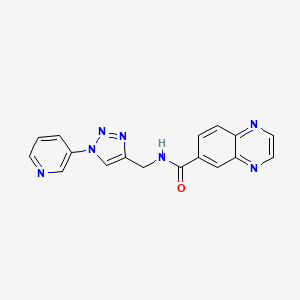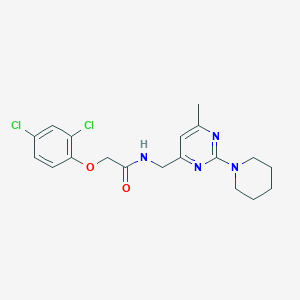
2-(2,4-dichlorophenoxy)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,4-dichlorophenoxy)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide" is a complex organic molecule that appears to be related to various research compounds with potential pharmacological applications. While the exact compound is not directly mentioned in the provided papers, similar compounds with dichlorophenyl and pyrimidinyl groups have been studied for their pharmacological profiles, vibrational spectroscopy, crystal structures, and chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with a pyrimidine derivative. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to a methylated uracil derivative, which can then react with dichlorophenyl-chloroacetamide to produce a compound with a tetrahydropyrimidine ring . This suggests that the synthesis of the compound may also involve similar starting materials and reagents, with careful control of reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, compounds with a dichlorophenyl group and a pyrimidine ring have been shown to have non-planar structures, with the rings inclined at various angles . This indicates that the compound may also exhibit a non-planar structure, which could influence its biological activity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, with reactions such as the interaction of acetoacetamidopyridines with phosgene leading to chlorinated pyrido[1,2-a]pyrimidin-4-ones . This demonstrates that the functional groups present in the compound of interest, such as the acetamide and pyrimidine rings, are likely to undergo specific chemical transformations under certain conditions, which could be exploited for the synthesis of novel derivatives with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been investigated using computational methods and in vitro assays. For instance, the pharmacokinetic properties of an antiviral molecule with a chlorophenyl and aminopyrimidinyl group were studied, including absorption, distribution, metabolism, excretion, and toxicity . Additionally, the toxicity of a related lidocaine analog was predicted using software and evaluated in vivo . These studies suggest that the compound may also possess distinct physical and chemical properties that could be characterized using similar approaches to determine its pharmacological potential and safety profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, highlighting their potential as antimicrobial agents. The research detailed the synthesis process, starting from citrazinic acid and exploring the antibacterial and antifungal activities of the synthesized compounds, comparing them to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Novel Synthesis Approaches
- Another study focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential application in therapeutic areas (A. Abu‐Hashem et al., 2020).
Crystal Structure Analysis
- Research on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds provided detailed insights into their molecular conformations. The studies reveal the compounds' folded conformations and intramolecular hydrogen bonding, which could inform their reactivity and interaction with biological targets (S. Subasri et al., 2016).
Biological Activities
- Investigations into the biological activities of certain N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus highlighted their antibacterial potentials. This research demonstrates the process of synthesizing these compounds and evaluating their effectiveness against various bacterial strains, contributing to the development of new antimicrobial agents (Kashif Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O2/c1-13-9-15(24-19(23-13)25-7-3-2-4-8-25)11-22-18(26)12-27-17-6-5-14(20)10-16(17)21/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPKHNOSSNYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

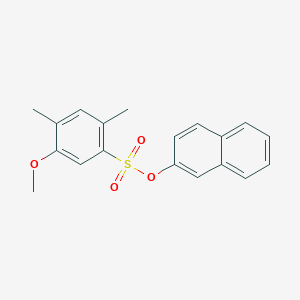
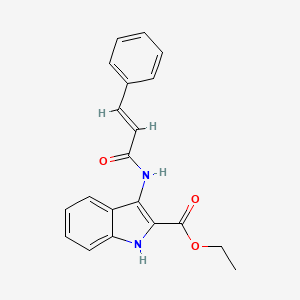



![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)
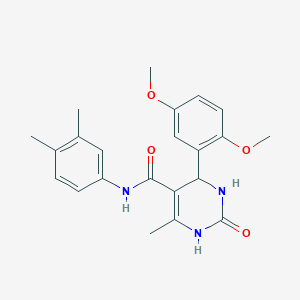
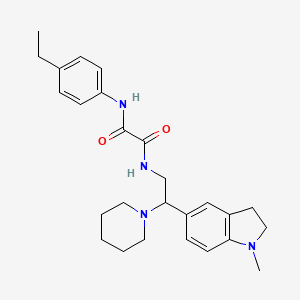
![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)

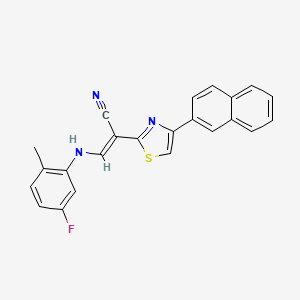

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)
